molecular formula C13H11N5O B13754692 2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide

2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide

Cat. No.: B13754692
M. Wt: 253.26 g/mol
InChI Key: BBJSZGZNOANDRY-UHFFFAOYSA-N
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Description

2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: It is being investigated for its potential use in treating diseases such as cancer and inflammatory disorders.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer .

Properties

Molecular Formula

C13H11N5O

Molecular Weight

253.26 g/mol

IUPAC Name

2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C13H11N5O/c1-8-9(3-2-5-14-8)13(19)17-11-4-6-15-12-10(11)7-16-18-12/h2-7H,1H3,(H2,15,16,17,18,19)

InChI Key

BBJSZGZNOANDRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC2=C3C=NNC3=NC=C2

Origin of Product

United States

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